molecular formula C16H14BrN5O B6512334 6-bromo-2-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-2H-indazole CAS No. 1797894-38-2

6-bromo-2-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-2H-indazole

Cat. No.: B6512334
CAS No.: 1797894-38-2
M. Wt: 372.22 g/mol
InChI Key: GVYRTDQZXSMSRI-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a brominated 2-methylindazole core with a pyrido[4,3-d]pyrimidine moiety linked via a carbonyl group.

Properties

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-21-15(12-3-2-11(17)6-14(12)20-21)16(23)22-5-4-13-10(8-22)7-18-9-19-13/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYRTDQZXSMSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Modifications

Pyrido-Pyrimidine vs. Pyrrolo-Pyrimidine Derivatives
  • Target Compound : The pyrido[4,3-d]pyrimidine system provides a rigid, bicyclic framework with nitrogen atoms at positions 1, 3, and 8, favoring π-π stacking and hydrogen bonding.
  • 7-Bromo-5-Methyl-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carbaldehyde (): The pyrrolo-pyrimidine core lacks one pyridine ring, reducing planarity and altering electronic properties. The aldehyde group at position 6 increases reactivity (e.g., nucleophilic addition), unlike the indazole-carbonyl linkage in the target compound.
Substituent Effects
  • Halogenation :
    • Bromine (target compound) vs. Chlorine (tert-butyl 2,4-dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, ): Bromine’s larger atomic radius enhances halogen bonding but may reduce solubility compared to chlorine .
  • Methyl Group Positioning: The 2-methylindazole in the target compound contrasts with 6-ethyl-2-(4-fluorophenyl) derivatives ().
Cross-Coupling Reactions
  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling, analogous to (e.g., 9a-f carbazoles) and (6-bromo-indazole derivatives). However, bromine’s lower reactivity compared to iodine (used in for 9b) may necessitate longer reaction times or higher catalyst loads .
  • Yield Considerations :
    • Carbazole derivatives in achieved 45–90% yields, while brominated indazoles () required purification via TLC due to isomer formation, suggesting the target compound’s synthesis may face similar challenges .

Physicochemical Properties

Property Target Compound 6-Ethyl-2-(4-Fluorophenyl)-Pyrido[4,3-d]Pyrimidin-4-One () 1-{Pyrido[4,3-d]Pyrimidin-2-yl}Piperidine ()
Molecular Weight ~460 g/mol (estimated) 273.31 g/mol ~230 g/mol (estimated)
Key Substituents 6-Bromo, 2-methylindazole 6-Ethyl, 4-fluorophenyl Piperidine
Solubility Low (bromine, aromatic cores) Moderate (fluorophenyl enhances lipophilicity) High (piperidine increases basicity)
Planarity High (pyrido-pyrimidine) Moderate (ketone reduces conjugation) Low (piperidine disrupts planarity)

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